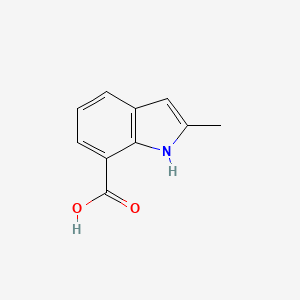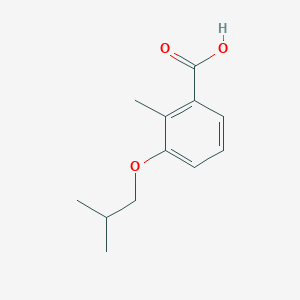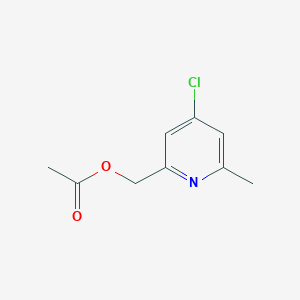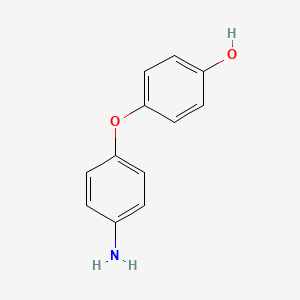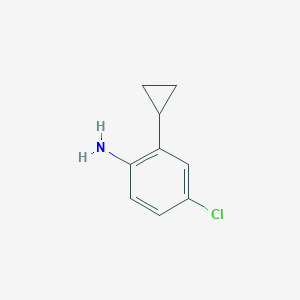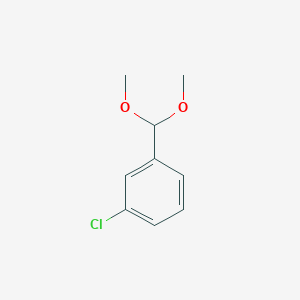
1-Chloro-3-(dimethoxymethyl)benzene
概要
説明
1-Chloro-3-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol. This compound is a useful reagent in organic synthesis, particularly in the preparation of various chemical intermediates.
科学的研究の応用
1-Chloro-3-(dimethoxymethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds for research purposes.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
作用機序
Target of Action
The primary target of 3-Chlorobenzaldehyde dimethyl acetal is the aromatic aldehyde group present in the 3-Chlorobenzaldehyde molecule . This group allows the compound to undergo the acetalization reaction .
Mode of Action
The mode of action of 3-Chlorobenzaldehyde dimethyl acetal involves a series of steps. The first step is the formation of a hemiacetal through the protonation of benzaldehyde by an acid catalyst, followed by a nucleophilic attack of methanol . The last process in this step is deprotonation to form a hemiacetal . The second step is the formation of acetals from hemiacetals, which only occurs if catalyzed by acid, followed by the loss of water . The next steps involve the nucleophilic attack of the second methanol . This step is analogous to the SN1 reaction mechanism, involving carbocation formation and nucleophilic attack . The final process is deprotonation to form the acetal product .
Biochemical Pathways
The biochemical pathway affected by 3-Chlorobenzaldehyde dimethyl acetal is the acetalization pathway . This pathway involves the conversion of an aldehyde or ketone into an acetal, a process that is reversible and can be catalyzed by various acid catalysts .
Pharmacokinetics
The stability of the acetal product suggests that it may have good bioavailability .
Result of Action
The result of the action of 3-Chlorobenzaldehyde dimethyl acetal is the formation of an acetal product . This product is stable and has a lower formation energy compared to other structures in the reaction pathway .
Action Environment
The action of 3-Chlorobenzaldehyde dimethyl acetal can be influenced by various environmental factors. For instance, the presence of an acid catalyst is necessary for the acetalization reaction to occur . Additionally, the type of acid catalyst used can affect the efficiency of the reaction .
生化学分析
Biochemical Properties
It is known that the compound can undergo acetalization, a reaction that involves the formation of a hemiacetal and an acetal . This reaction is catalyzed by Lewis acid catalysts such as HCl .
Molecular Mechanism
The molecular mechanism of 3-Chlorobenzaldehyde dimethyl acetal involves a series of steps. First, the carbonyl group of the benzaldehyde compound is protonated by a Brønsted acid site (H+). This is followed by a nucleophilic attack by methanol, leading to the formation of a hemiacetal. The hemiacetal then undergoes further reaction to form the acetal .
Temporal Effects in Laboratory Settings
It is known that the acetalization reaction of 3-Chlorobenzaldehyde is reversible . This suggests that the compound’s effects may change over time, depending on the conditions of the experiment.
Metabolic Pathways
The compound’s ability to undergo acetalization suggests that it may interact with enzymes or cofactors involved in this process .
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(dimethoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques, such as column chromatography or crystallization, are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-Chloro-3-(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
Reduction: Products include 3-chlorobenzyl alcohol.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(dimethoxymethyl)benzene
- 1-Chloro-4-(dimethoxymethyl)benzene
- 3-Chlorobenzaldehyde
Uniqueness
1-Chloro-3-(dimethoxymethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis compared to its isomers.
特性
IUPAC Name |
1-chloro-3-(dimethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDKAHBDYWLOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292160 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-80-0 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


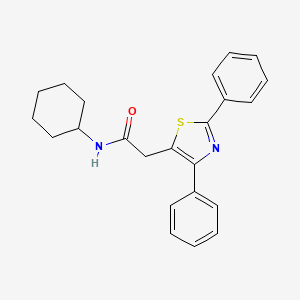
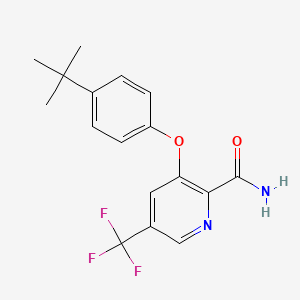
![N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine](/img/structure/B3129978.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)

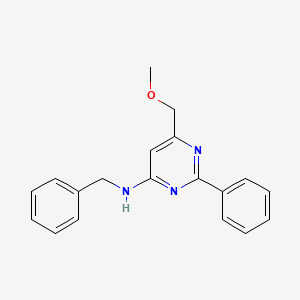
![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)
